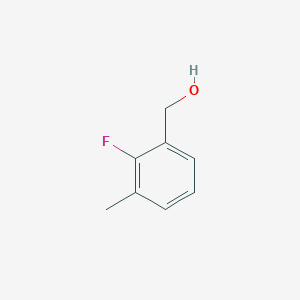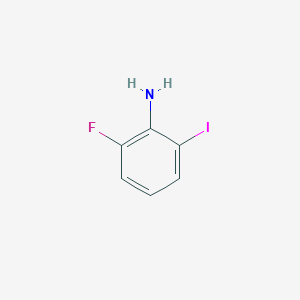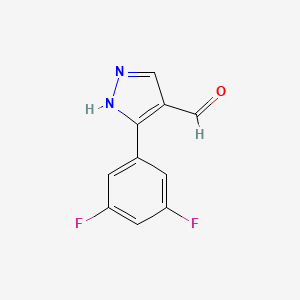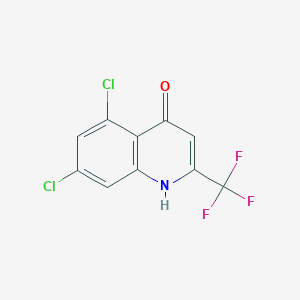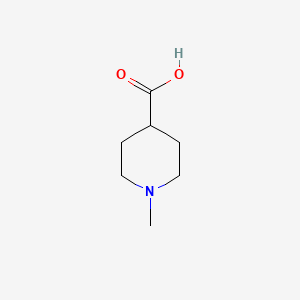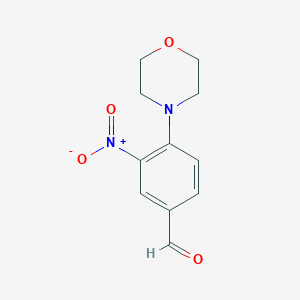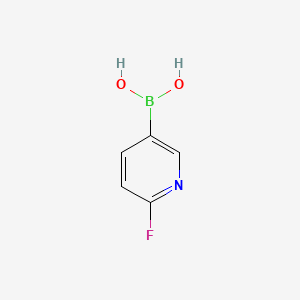
2-氟吡啶-5-硼酸
概述
描述
6-氟吡啶-3-基硼酸,也称为2-氟-5-吡啶基硼酸,是一种硼酸衍生物,分子式为C5H5BFNO2,分子量为140.91 g/mol 。该化合物以吡啶环的第6位上的氟原子和第3位的硼酸基团的存在为特征。它是一种白色到淡黄色固体,熔点为177-178°C .
科学研究应用
6-氟吡啶-3-基硼酸在科学研究中具有广泛的应用:
化学: 它用于合成卤代羟基吡啶和其他复杂有机分子.
生物学: 该化合物用于开发生物活性分子和药物.
医学: 它参与合成潜在的候选药物和治疗剂.
工业: 该化合物用于生产精细化学品和材料.
作用机制
6-氟吡啶-3-基硼酸的作用机制涉及其与各种分子靶标和途径的相互作用。硼酸基团可以与二醇和其他亲核试剂形成可逆的共价键,使其在设计酶抑制剂和其他生物活性分子方面非常有用 。氟原子增强了化合物的稳定性和反应性,使其能够参与各种化学反应 .
生化分析
Biochemical Properties
2-Fluoropyridine-5-boronic acid plays a significant role in biochemical reactions. It is used in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The compound interacts with various enzymes, proteins, and other biomolecules, contributing to the formation of new bonds .
Molecular Mechanism
The molecular mechanism of 2-Fluoropyridine-5-boronic acid involves its role in the Suzuki-Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
准备方法
6-氟吡啶-3-基硼酸的合成可以通过几种方法实现:
金属-卤素交换: 该方法涉及相应的吡啶基卤化物与三烷基硼酸酯的反应.
金属-氢交换: 该方法在特定条件下使用取代的吡啶.
工业生产: 工业生产方法通常涉及使用二乙醚、硫酸、四氢呋喃、乙酸、亚硝酸钠、正丁基锂、三异丙基硼酸酯、碘、氟硼酸、2-氨基吡啶、高碘酸和2-氨基-5-溴吡啶.
化学反应分析
6-氟吡啶-3-基硼酸经历各种化学反应,包括:
羟基脱硼: 该反应涉及使用碱性过氧化氢将硼酸基团转化为羟基.
铃木-宫浦交叉偶联: 该反应广泛应用于有机合成中,用于形成碳-碳键。
氧化和还原: 该化合物可以在特定条件下发生氧化和还原反应,导致各种产物.
相似化合物的比较
6-氟吡啶-3-基硼酸可以与其他类似化合物进行比较,例如:
2-氟吡啶-4-硼酸: 该化合物在第2位有一个氟原子,在第4位有一个硼酸基团.
3-吡啶基硼酸: 该化合物缺乏氟原子,使其与6-氟吡啶-3-基硼酸相比反应性较低.
4-氟-2-甲氧基苯基硼酸: 该化合物除了氟原子和硼酸基团外,还有一个甲氧基.
氟原子和硼酸基团在6-氟吡啶-3-基硼酸中的独特位置增强了其反应性和稳定性,使其成为各种科学和工业应用中的宝贵化合物。
属性
IUPAC Name |
(6-fluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBYZWHAPXIJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382636 | |
| Record name | 2-Fluoropyridine-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351019-18-6 | |
| Record name | 2-Fluoropyridine-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-fluoropyridin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

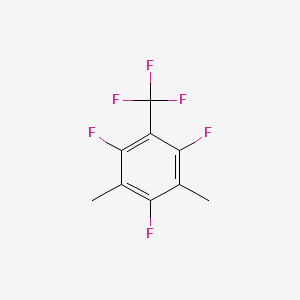
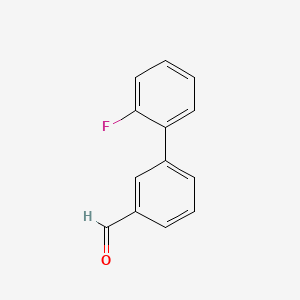
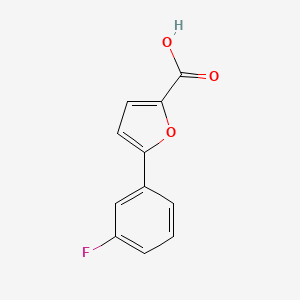
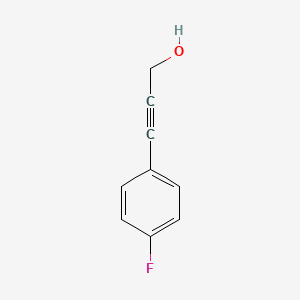
![1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1333763.png)
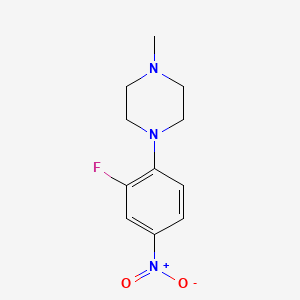
![3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/structure/B1333766.png)
![1,1,1-Trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol](/img/structure/B1333767.png)
